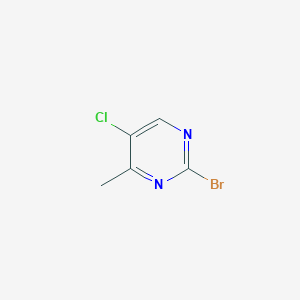

2-Bromo-5-chloro-4-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4BrClN2 |

|---|---|

Molecular Weight |

207.45 g/mol |

IUPAC Name |

2-bromo-5-chloro-4-methylpyrimidine |

InChI |

InChI=1S/C5H4BrClN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 |

InChI Key |

KGDQPSQFWZUACC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Chloro 4 Methylpyrimidine and Analogous Pyrimidines

Established Synthetic Routes to Halogenated Alkylpyrimidines

The synthesis of halogenated alkylpyrimidines often involves multi-step sequences starting from readily available pyrimidine (B1678525) precursors. A common strategy involves the direct halogenation of a pre-existing pyrimidine ring system, followed by the introduction of the alkyl group, or vice versa.

One documented approach to a related compound, 5-Bromo-2-chloro-4-methylpyrimidine, involves the reaction of 5-Bromo-2,4-dichloropyrimidine (B17362) with Methylmagnesium Bromide. chemicalbook.com This method highlights a typical Grignard reaction where the organometallic reagent selectively displaces one of the chloro groups. The choice of solvent and reaction temperature is crucial to control the regioselectivity and minimize side reactions.

Another general method for synthesizing halogenated pyrimidines involves the electrophilic halogenation of pyrimidinone derivatives. For instance, 6-substituted 2-amino-4(3H)-pyrimidinones can be treated with bromine in glacial acetic acid to yield the corresponding 5-bromo derivatives. nih.gov Subsequent conversion of the hydroxyl group at the 4-position to a chloro group can be achieved using a chlorinating agent like phosphorus oxychloride (POCl3). This two-step process allows for the sequential introduction of the halogen atoms at specific positions.

Furthermore, the synthesis of pyrimidine derivatives can be achieved through cyclocondensation reactions. For example, the reaction of β-keto esters with amidines is a well-established method for forming the pyrimidine ring. organic-chemistry.org Subsequent functionalization of the resulting pyrimidinol, such as tosylation followed by a Suzuki-Miyaura cross-coupling, can introduce various substituents. organic-chemistry.org Halogenation can then be performed on the appropriately substituted pyrimidine core.

A patent describes a preparation method for 2-chloro-5-methylthiopyrimidine starting from 5-bromo-2-chloropyrimidine (B32469). google.com This process involves a nucleophilic substitution with sodium methyl mercaptide, followed by hydrolysis and subsequent chlorination. This illustrates how existing halogenated pyrimidines can serve as precursors for further functionalization.

| Starting Material | Reagents | Product | Reference |

| 5-Bromo-2,4-dichloropyrimidine | Methylmagnesium Bromide | 5-Bromo-2-chloro-4-methylpyrimidine | chemicalbook.com |

| 6-substituted 2-amino-4(3H)-pyrimidinone | 1. Bromine, Acetic Acid; 2. POCl3 | 2-Amino-5-bromo-6-substituted-4-chloropyrimidine | nih.gov |

| 5-bromo-2-chloropyrimidine | 1. Sodium methyl mercaptide, DMF; 2. HCl(aq); 3. POCl3, N,N-dimethylaniline | 2-chloro-5-methylthiopyrimidine | google.com |

Regioselective Functionalization Approaches for Pyrimidine Core Construction

The ability to control the position of functional groups on the pyrimidine ring is paramount for the synthesis of specific target molecules. Regioselective functionalization can be achieved through various strategies, including directed metalation, manipulation of substituent activating/deactivating effects, and the use of specific catalysts.

One powerful technique for regioselective functionalization is the use of directed ortho-metalation (DoM). While not directly applied to 2-Bromo-5-chloro-4-methylpyrimidine in the provided search results, the principle is highly relevant. In a related context, successive regio- and chemoselective magnesiations of pyrimidine derivatives using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) have been shown to furnish highly functionalized derivatives in good to excellent yields after trapping with various electrophiles. nih.gov This method allows for the selective introduction of functional groups at specific positions on the pyrimidine ring, guided by the directing group.

The inherent electronic properties of the pyrimidine ring and its substituents also play a crucial role in directing the regioselectivity of reactions. For instance, in electrophilic substitution reactions on thieno[2,3-d]pyrimidines, substitution typically occurs at the 6-position, influenced by the fused thiophene (B33073) ring. growingscience.com Similarly, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring influences the reactivity of different positions towards nucleophilic and electrophilic attack.

Catalytic methods are also employed to achieve regioselectivity. For example, a copper(II)-PTABS-promoted amination of pyrimidines containing different halogen atoms provides monoaminated products with high chemoselectivity. organic-chemistry.org This highlights the potential of catalyst control in directing the outcome of a reaction. Furthermore, a palladium/norbornene-catalyzed C–H/C–H [3 + 2] annulation of imidazopyrimidines with 2-halobenzoic acids demonstrates a sophisticated method for constructing complex fused heterocyclic systems with high regioselectivity. acs.org

| Method | Key Feature | Application Example | Reference |

| Directed Metalation | Use of a directing group and a strong base to deprotonate a specific position. | Regio- and chemoselective magnesiations of pyrimidines using TMPMgCl·LiCl. | nih.gov |

| Substituent Effects | Inherent electronic properties of the ring and substituents guide the reaction. | Electrophilic substitution at the 6-position of thieno[2,3-d]pyrimidines. | growingscience.com |

| Catalysis | Use of a catalyst to favor a specific reaction pathway. | Copper(II)-PTABS-promoted chemoselective amination of halogenated pyrimidines. | organic-chemistry.org |

| Catalytic Annulation | Palladium/norbornene-catalyzed regioselective annulation of imidazopyrimidines. | Construction of π-extended imidazo[1,2-a]pyridine (B132010) architectures. | acs.org |

Optimization Strategies in Pyrimidine Synthesis

Optimizing the synthesis of pyrimidine derivatives involves improving reaction yields, reducing reaction times, simplifying purification processes, and utilizing more environmentally benign conditions. Several strategies have been developed to achieve these goals.

One approach is the use of microwave irradiation to promote reactions. For instance, the cyclocondensation of β-keto esters and amidines to form highly substituted 4-pyrimidinols can be accelerated using ultrasound irradiation. organic-chemistry.org This technique can lead to good to excellent yields in shorter reaction times compared to conventional heating.

The development of one-pot, multi-component reactions is another effective optimization strategy. A one-pot methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides. nih.gov This approach is step- and time-efficient and uses readily available reagents. nih.gov

The choice of catalyst and reaction conditions is also critical for optimization. For example, an iron-catalyzed dehydrogenative functionalization of alcohols with alkynes and amidines provides an eco-friendly method for constructing trisubstituted pyrimidines under mild, aerobic conditions. organic-chemistry.org Similarly, the use of K2S2O8 as an oxidant in the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines allows the reaction to proceed under mild and environmentally benign conditions. nih.gov

In the context of scaling up production, simplifying the purification process is crucial. A patent for the preparation of 2-chloro-5-methylthiopyrimidine highlights a process that avoids column chromatography purification, which is advantageous for industrial-scale synthesis. google.com

Finally, overcoming problematic reactions is a key aspect of optimization. For instance, desulfinative cross-coupling has been developed as an effective method to overcome issues with Suzuki–Miyaura reactions of certain heteroaromatic boronates, which can be prone to proto-deboronation. acs.org This alternative coupling strategy expands the scope of accessible pyrimidine derivatives.

| Strategy | Description | Example | Reference |

| Microwave/Ultrasound Irradiation | Using microwave or ultrasound energy to accelerate reactions. | Ultrasound-promoted cyclocondensation of β-keto esters and amidines. | organic-chemistry.org |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Three-component synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. | nih.gov |

| Green Chemistry Approaches | Utilizing environmentally friendly catalysts and reaction conditions. | Iron-catalyzed aerobic dehydrogenative functionalization for pyrimidine synthesis. | organic-chemistry.org |

| Process Simplification | Developing synthetic routes that are amenable to large-scale production with simplified purification. | Synthesis of 2-chloro-5-methylthiopyrimidine without column chromatography. | google.com |

| Alternative Coupling Methods | Developing new cross-coupling strategies to overcome limitations of existing methods. | Desulfinative cross-coupling as an alternative to problematic Suzuki–Miyaura reactions. | acs.org |

Reactivity and Reaction Mechanisms of 2 Bromo 5 Chloro 4 Methylpyrimidine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of electronegative halogen atoms, renders 2-Bromo-5-chloro-4-methylpyrimidine susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an electron-poor carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group, in this case, a halide ion, restores the aromaticity of the ring and yields the substituted product.

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks one of the halogen-bearing carbon atoms of the pyrimidine ring.

Formation of Meisenheimer Complex: A negatively charged, non-aromatic intermediate is formed, with the charge delocalized over the ring.

Leaving Group Departure: The halide ion (Br- or Cl-) is expelled, and the aromaticity of the pyrimidine ring is restored.

Displacement of Halogen Atoms (Bromine and Chlorine)

Both the bromine and chlorine atoms on the this compound ring can be displaced by a variety of nucleophiles. The high chemical transformation activity of these halogen atoms allows for the synthesis of diverse pyrimidine derivatives. Current time information in Bangalore, IN. Typical nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino-, ether-, and thioether-substituted pyrimidines, respectively. For instance, the reaction with sodium methoxide (B1231860) would yield a methoxy-substituted pyrimidine, while a reaction with a primary or secondary amine would result in the corresponding N-substituted aminopyrimidine.

Regioselectivity in Nucleophilic Attack

In molecules with multiple halogen substituents, the question of which halogen is preferentially replaced becomes crucial. In nucleophilic aromatic substitution on pyrimidines, two main factors govern regioselectivity: the position of the halogen on the ring and its identity.

Positional Activation: The C2, C4, and C6 positions of the pyrimidine ring are the most electron-deficient due to the proximity of the ring nitrogen atoms. Consequently, halogens at these positions are significantly more activated towards nucleophilic attack than those at the C5 position. In this compound, the bromine atom is at the highly activated C2 position, whereas the chlorine atom is at the less activated C5 position.

Leaving Group Ability: The inherent reactivity of halogens as leaving groups in SNAr reactions generally follows the trend I > Br > Cl > F.

Given these principles, the bromine atom at the C2 position is expected to be substantially more reactive towards nucleophiles than the chlorine atom at the C5 position. Nucleophilic attack will preferentially occur at the C2 position, leading to the selective displacement of the bromide ion. Achieving substitution at the C5 position would require forcing conditions or the prior replacement of the C2-bromo group.

Reactions Involving the Methyl Group at C4 Position

The methyl group at the C4 position of the pyrimidine ring is not inert. Similar to methyl groups on other electron-deficient heterocyclic systems (like picoline), the protons on this methyl group exhibit enhanced acidity. This is because the negative charge of the conjugate base (a carbanion) can be delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, providing stabilization.

Treatment with a strong base, such as sodium amide or an organolithium reagent, can deprotonate the methyl group to generate a reactive nucleophilic species. Current time information in Bangalore, IN. This pyrimidin-4-ylmethanide anion can then participate in various carbon-carbon bond-forming reactions. For example, it can react with electrophiles like aldehydes and ketones in condensation reactions to yield larger, more complex molecules. A typical reaction would be the condensation with benzaldehyde (B42025) to form a styryl-pyrimidine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyrimidines are excellent substrates for these transformations. rsc.orgvulcanchem.com The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a widely used example.

For this compound, these reactions offer a regioselective pathway to introduce aryl, heteroaryl, or vinyl substituents. The mechanism of a Suzuki reaction involves a catalytic cycle comprising three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond.

Transmetalation: The organic group from the boron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst.

The regioselectivity in these reactions is dictated by the relative reactivity of the carbon-halogen bonds towards oxidative addition, which generally follows the order C-I > C-Br > C-Cl. Therefore, the C2-Br bond in this compound will react selectively over the C5-Cl bond. This allows for the stepwise functionalization of the pyrimidine ring. First, a Suzuki coupling can be performed at the C2 position, leaving the C5-chloro group intact for a subsequent, different coupling reaction under more forcing conditions if desired.

| Catalyst | Base | Solvent | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | documentsdelivered.com |

| Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | |

| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene | documentsdelivered.com |

Other Significant Chemical Transformations

Beyond the primary reaction types, this compound can undergo other important chemical transformations.

Derivatization and Functionalization Studies of 2 Bromo 5 Chloro 4 Methylpyrimidine

Synthesis of Diverse Pyrimidine (B1678525) Derivatives via Chemical Modification

The reactivity of the halogen substituents on the pyrimidine ring is central to the chemical modification of 2-Bromo-5-chloro-4-methylpyrimidine. The bromine and chlorine atoms serve as excellent leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide variety of substituents.

For instance, the reaction of 5-Bromo-2-chloro-4-methylpyrimidine with nucleophiles like 4-hydroxybenzoic acid methyl ester in the presence of a base such as sodium hydride leads to the formation of new C-O bonds, displacing one of the halogen atoms. guidechem.com Similarly, reactions with anilines can be employed to synthesize N-aryl pyrimidine derivatives. derpharmachemica.com These nucleophilic substitution reactions are fundamental in creating a library of pyrimidine derivatives with diverse functionalities. guidechem.com

The synthesis of pyrimidine derivatives often involves multi-step sequences. A common strategy involves the initial condensation of a β-dicarbonyl compound with a urea (B33335) or thiourea (B124793) derivative, followed by halogenation to introduce the reactive bromo and chloro groups. Subsequent reactions can then be performed to further modify the pyrimidine core. nih.gov

Table 1: Examples of Synthesized Pyrimidine Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 5-Bromo-2-chloro-4-methylpyrimidine | 4-hydroxybenzoic acid methyl ester, NaH, DMF | Methyl 4-((5-bromo-4-methylpyrimidin-2-yl)oxy)benzoate | guidechem.com |

| Ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate | Substituted anilines, 4.0 N HCl, 1,4-dioxane | Ethyl 2-(arylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate derivatives | derpharmachemica.com |

| 5-Bromo-2,4-dichloropyrimidine (B17362) | Hydrazine (B178648) hydrate (B1144303), Triethylamine, Ethanol | 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine | jsscacs.edu.in |

Introduction of Heteroatom-Containing Functionalities

A key aspect of derivatizing this compound is the introduction of various heteroatoms, which can significantly influence the molecule's chemical and physical properties. This is often achieved through nucleophilic substitution reactions where the halogen atoms are displaced by heteroatom-containing nucleophiles.

The introduction of sulfur-containing functionalities has been demonstrated through the reaction of 5-bromo-2-chloropyrimidine (B32469) with sodium methyl mercaptide, leading to the formation of 2,5-bis(methylthio)pyrimidine. google.com This product can be further manipulated; for example, hydrolysis followed by chlorination with phosphorus oxychloride can yield 2-chloro-5-(methylthio)pyrimidine. google.com

Nitrogen-containing functionalities can be introduced by reacting the parent compound with amines or hydrazine. For example, the reaction of 5-bromo-2,4-dichloropyrimidine with hydrazine hydrate selectively displaces the chlorine at the 4-position to yield 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. jsscacs.edu.in Oxygen-containing functionalities can be introduced using reagents like sodium methoxide (B1231860), which can displace both chloro groups in 5-bromo-2,4-dichloropyrimidine to form 5-bromo-2,4-dimethoxypyrimidine. jocpr.com

Table 2: Introduction of Heteroatoms into the Pyrimidine Ring

| Starting Material | Reagent(s) | Functional Group Introduced | Product | Reference |

| 5-Bromo-2-chloropyrimidine | Sodium methyl mercaptide | Methylthio (-SMe) | 2,5-bis(methylthio)pyrimidine | google.com |

| 5-Bromo-2,4-dichloropyrimidine | Hydrazine hydrate | Hydrazinyl (-NHNH2) | 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine | jsscacs.edu.in |

| 5-Bromo-2,4-dichloropyrimidine | Sodium methoxide | Methoxy (-OMe) | 5-bromo-2,4-dimethoxypyrimidine | jocpr.com |

Development of Multi-Functionalized Pyrimidine Architectures

The sequential and controlled reaction of the different reactive sites on this compound allows for the development of complex, multi-functionalized pyrimidine architectures. The differential reactivity of the bromine and chlorine atoms can be exploited to achieve regioselective substitutions.

Starting from a multi-halogenated pyrimidine, it is possible to introduce different functional groups at various positions on the ring. For example, a di-substituted pyrimidine can be synthesized, and then further reactions can be carried out to modify the remaining positions. derpharmachemica.comnih.gov This stepwise approach is crucial for building complex molecules with specific functionalities at defined locations.

The synthesis of ethyl 2-N-(aryl amino)-4-methyl-6-phenylpyrimidine-5-carboxylates from ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate demonstrates the creation of a multi-functionalized system containing an ester group, a methyl group, a phenyl group, and a substituted amino group on the pyrimidine core. derpharmachemica.com

Exploration of New Synthetic Scaffolds from this compound

The pyrimidine ring in this compound can serve as a foundation for the construction of fused heterocyclic systems and other novel synthetic scaffolds. guidechem.com The reactive handles on the pyrimidine core allow for annulation reactions, where additional rings are built onto the existing pyrimidine structure.

For example, pyrimidine derivatives can be used as precursors for the synthesis of fused systems like pyrido[2,3-d]pyrimidines, which are recognized as privileged scaffolds in medicinal chemistry. nih.gov The synthesis of these fused systems often involves condensation reactions followed by intramolecular cyclization. nih.gov The development of such new scaffolds expands the chemical space accessible from simple pyrimidine starting materials.

Advanced Spectroscopic and Structural Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 2-Bromo-5-chloro-4-methylpyrimidine, ¹H NMR spectroscopy would be expected to show a singlet for the protons of the methyl group. The chemical shift of this singlet would be influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the halogens on the pyrimidine (B1678525) ring. Additionally, a singlet corresponding to the C6-proton would be anticipated, with its chemical shift providing insight into the electronic environment of the pyrimidine ring.

¹³C NMR spectroscopy would complement the proton data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring would be particularly informative, indicating the influence of the bromo and chloro substituents. The signal for the methyl carbon would also be observed at a characteristic chemical shift.

While specific experimental NMR data for this compound is not widely published, the expected signals based on its structure are summarized in the table below.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | ~2.5-3.0 | Singlet | -CH₃ |

| ¹H | ~8.5-9.0 | Singlet | C6-H |

| ¹³C | ~20-25 | Quartet | -CH₃ |

| ¹³C | Varies | Singlet | Pyrimidine Ring Carbons |

Note: The expected chemical shifts are estimations and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present.

In the analysis of this compound, FT-IR and FT-Raman spectra would be expected to display characteristic bands for the C-H stretching and bending vibrations of the methyl group. The aromatic C-H stretching vibration of the pyrimidine ring would also be observable. The C=N and C=C stretching vibrations within the pyrimidine ring would appear in the fingerprint region, providing structural confirmation. The C-Br and C-Cl stretching vibrations would be found at lower frequencies, typically below 800 cm⁻¹.

A comparative table of expected vibrational frequencies is provided below.

| Functional Group | Expected Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (methyl) | Stretching | 2950-3000 |

| C-H (methyl) | Bending | 1375-1450 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=N/C=C (pyrimidine) | Stretching | 1400-1600 |

| C-Cl | Stretching | 600-800 |

| C-Br | Stretching | 500-600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic isotopic cluster. The fragmentation pattern would likely involve the loss of the bromo and chloro substituents, as well as the methyl group, providing further evidence for the compound's structure.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions that stabilize the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule and provides insights into its electronic structure.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the pyrimidine ring. The positions and intensities of these bands are influenced by the electronic effects of the bromo, chloro, and methyl substituents. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could provide further information about the nature of the electronic transitions.

Theoretical and Computational Chemistry Investigations of 2 Bromo 5 Chloro 4 Methylpyrimidine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govyoutube.com By approximating the many-electron wavefunction to the spatially dependent electron density, DFT allows for the calculation of a wide array of molecular properties. For 2-bromo-5-chloro-4-methylpyrimidine, DFT calculations, typically using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic characteristics and reactivity. nih.govresearchgate.net

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. mdpi.com For this compound, the electron-withdrawing nature of the bromine and chlorine atoms, as well as the pyrimidine (B1678525) ring nitrogens, is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, identifying regions of positive and negative electrostatic potential. mdpi.com Red-colored regions indicate electron-rich areas, which are prone to electrophilic attack, while blue regions signify electron-deficient zones, which are susceptible to nucleophilic attack. In this compound, the most positive potential is anticipated around the carbon atoms attached to the halogens (C2 and C5) and the pyrimidine ring protons, while the nitrogen atoms would be sites of negative potential.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. nih.gov These include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index suggests a greater capacity to accept electrons. researchgate.net The analysis of these descriptors is crucial for predicting the molecule's behavior in chemical reactions.

| Parameter | Value |

|---|---|

| EHOMO (eV) | -7.25 |

| ELUMO (eV) | -1.89 |

| HOMO-LUMO Gap (ΔE) (eV) | 5.36 |

| Chemical Potential (μ) (eV) | -4.57 |

| Chemical Hardness (η) (eV) | 2.68 |

| Global Electrophilicity Index (ω) (eV) | 3.89 |

Molecular Modeling for Conformational Analysis and Energetics

While the pyrimidine ring itself is planar, the presence of a methyl group at the C4 position introduces the possibility of different rotational conformations. Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are employed to explore the conformational landscape of this compound. nih.govnih.gov The primary focus of conformational analysis for this molecule is the rotation of the methyl group.

By performing a potential energy surface (PES) scan, where the dihedral angle defining the methyl group's orientation is systematically varied, the energetic profile of this rotation can be mapped out. researchgate.net This allows for the identification of the most stable (lowest energy) conformation and any rotational barriers. For a methyl group attached to an aromatic ring, the rotational barrier is typically low, but interactions with adjacent substituents can influence the preferred orientation. In this case, the analysis would focus on any potential steric or weak hydrogen-bonding interactions between the methyl hydrogens and the adjacent chloro substituent or the ring nitrogen. The results of such an analysis are crucial for understanding the molecule's ground-state geometry and how its shape might influence its interactions with other molecules or a biological receptor. nih.gov

| Conformer | Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Staggered | 60° | 0.00 | ~99 |

| Eclipsed | 0° | 2.80 | <1 |

Computational Predictions of Reaction Pathways, Intermediates, and Transition States

Computational chemistry provides invaluable tools for mapping out the entire course of a chemical reaction, from reactants to products, including the fleeting intermediates and high-energy transition states. ims.ac.jprsc.org For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. The pyrimidine ring is activated towards such reactions due to the electron-withdrawing effect of its nitrogen atoms.

A critical question is the regioselectivity of the substitution: will the nucleophile attack the carbon bearing the bromine (C2) or the chlorine (C5)? DFT calculations can be used to model the reaction pathway for both possibilities. wuxiapptec.com This involves locating the transition state (TS) for each pathway, which represents the highest energy point along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state is the activation energy (Ea). The pathway with the lower activation energy will be the kinetically favored one. wuxiapptec.com

The calculation involves modeling the formation of the Meisenheimer complex, a negatively charged intermediate formed when the nucleophile attacks the aromatic ring. wuxiapptec.com The stability of this intermediate and the subsequent transition state for the loss of the halide ion are key determinants of the reaction's feasibility and selectivity. Factors such as the nature of the leaving group (bromide is generally a better leaving group than chloride) and the electronic stabilization of the transition state will be captured by these computational models.

| Reaction Pathway | Leaving Group | Activation Energy (Ea) (kcal/mol) | Reaction Type |

|---|---|---|---|

| Substitution at C2 | Br- | 18.5 | SNAr |

| Substitution at C5 | Cl- | 22.1 | SNAr |

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a molecular crystal are governed by the network of non-covalent interactions that hold the molecules together. mst.edunih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. scirp.orgresearchgate.net The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify specific intermolecular contacts. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. For this compound, this analysis would likely reveal several types of significant interactions. Halogen bonding, where the electrophilic region (σ-hole) on the bromine or chlorine atom interacts with a nucleophilic site on a neighboring molecule (like a nitrogen atom), is a probable and important interaction. nih.govrsc.org Other interactions would include C-H···N or C-H···Cl weak hydrogen bonds and π-π stacking interactions between pyrimidine rings.

The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distances from the surface to the nearest atom inside (di) and outside (de) the surface. acs.org The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. rsc.org

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 35.5 |

| Cl···H / H···Cl | 18.2 |

| Br···H / H···Br | 15.8 |

| N···H / H···N | 12.5 |

| C···H / H···C | 9.0 |

| Br···N / N···Br | 4.5 |

| Other | 4.5 |

Structure Reactivity Relationships in 2 Bromo 5 Chloro 4 Methylpyrimidine and Its Derivatives

Influence of Halogen Substituents on Pyrimidine (B1678525) Ring Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr) but generally unreactive toward electrophilic substitution. guidechem.com The addition of halogen substituents, specifically the bromo group at the C2 position and the chloro group at the C5 position, significantly amplifies this electron deficiency through their strong electron-withdrawing inductive effects. This activation is crucial for the synthetic utility of 2-bromo-5-chloro-4-methylpyrimidine. guidechem.com

The positions of the halogens are critical in determining their influence on reactivity. In the pyrimidine system, the C2, C4, and C6 positions are the most electronically activated towards nucleophilic attack. Consequently, the bromine atom at the C2 position of this compound is situated at a highly activated site. In contrast, the chlorine atom at the C5 position is at a less activated site.

Furthermore, the nature of the halogen itself is a key factor. The carbon-bromine (C-Br) bond is generally weaker and bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This disparity in leaving group ability, combined with the superior electronic activation at the C2 position, results in a pronounced difference in reactivity. Nucleophilic substitution reactions on this compound occur preferentially at the C2 position, leading to the selective displacement of the bromine atom. guidechem.com For instance, reaction with a nucleophile like sodium methoxide (B1231860) would be expected to yield 2-methoxy-5-chloro-4-methylpyrimidine as the major product. The chlorine atom at the C5 position is significantly less labile and typically requires more forcing reaction conditions or alternative reaction pathways, such as metal-catalyzed cross-coupling, for its substitution. The differential reactivity of halogens on heterocyclic rings is a fundamental principle used in the synthesis of complex, poly-substituted molecules. nih.gov

Table 1: Influence of Substituents on Positional Reactivity

| Position | Substituent | Electronic Effect | Leaving Group Ability | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|---|

| C2 | Bromo | Strong -I (activating) | Excellent | High |

| C5 | Chloro | Strong -I (activating) | Good | Low to Moderate |

| C4 | Methyl | Weak +I (deactivating) | N/A | N/A |

Role of the Methyl Group in Directing Chemical Transformations

The methyl group at the C4 position, while seemingly simple, exerts a significant influence on the molecule's reactivity profile through both electronic and steric effects. Electronically, the methyl group is weakly electron-donating via hyperconjugation and induction (+I effect). This effect slightly counteracts the electron-withdrawing nature of the ring nitrogens and halogens, thus marginally deactivating the ring towards nucleophilic attack compared to an unsubstituted analogue. However, this deactivation is minor compared to the powerful activating influence of the two halogens. guidechem.com

More importantly, the methyl group can act as a steric director. Its physical bulk hinders the approach of nucleophiles to the adjacent C5 position. This steric hindrance further reinforces the inherent electronic preference for nucleophilic attack at the more accessible C2 position.

Beyond its passive role, the methyl group can also be an active participant in chemical transformations. The protons on the methyl group are weakly acidic and can be removed by a sufficiently strong base, such as sodium amide or an organolithium reagent. guidechem.com This deprotonation generates a carbanion that is stabilized by the adjacent pyrimidine ring, which can then react with various electrophiles. This pathway allows for the functionalization of the methyl group itself, providing a synthetic route to a different class of derivatives where the side chain is elongated or modified. This reactivity transforms the methyl group from a simple substituent into a versatile synthetic handle.

Stereoelectronic Effects on Reaction Outcomes and Selectivity

Stereoelectronic effects, which encompass the combined influence of a molecule's spatial arrangement of atoms (sterics) and its electronic properties on reactivity, are paramount in understanding the selective transformations of this compound. The high degree of chemoselectivity observed in nucleophilic substitution reactions is a direct consequence of these effects.

The preference for substitution at C2 over C5 is the primary example of this selectivity. The electronic factors—stronger activation at C2 and better leaving group ability of bromide—overwhelmingly favor this outcome. The steric hindrance provided by the C4-methyl group further disfavors attack at C5, ensuring a highly regioselective reaction.

Principles for Modulating Chemical Behavior through Structural Modifications

The predictable reactivity of this compound allows for its chemical behavior to be rationally modulated through targeted structural modifications. The principles derived from its structure-reactivity relationship provide a roadmap for synthetic chemists to design derivatives with desired properties. guidechem.com

Selective Functionalization: The most straightforward principle is the exploitation of differential halogen reactivity. To create C2-substituted derivatives, one can employ a wide range of nucleophiles under standard SNAr conditions, leaving the C5-chloro group intact for potential subsequent reactions. To functionalize the C5 position, a chemist would typically first perform the C2-substitution and then employ a different chemical method, such as a Suzuki, Stille, or Buchwald-Hartwig cross-coupling reaction, which are capable of activating the less reactive C-Cl bond.

Modification of the Methyl Group: The methyl group can be used as a point of diversification. As discussed, deprotonation followed by quenching with an electrophile introduces new functionality at this position. guidechem.com Alternatively, the methyl group could be oxidized to a formyl or carboxyl group, which would dramatically alter the electronic nature of the substituent from electron-donating to strongly electron-withdrawing. This would, in turn, significantly modify the reactivity of the entire pyrimidine ring, likely further activating it towards nucleophilic attack.

Altering the Substitution Pattern: A hypothetical modification, such as swapping the halogen positions to create 2-chloro-5-bromo-4-methylpyrimidine, would alter the reaction selectivity. In this isomer, the C2 position remains the most electronically activated site. However, the leaving group at this position is now chloride, which is less labile than bromide. The reaction would still be expected to favor the C2 position, but it would likely require more vigorous conditions compared to the parent compound. This demonstrates how the interplay between position and halogen identity can be tuned to control reaction rates. The synthesis of various pyrimidine derivatives through such controlled modifications is crucial for exploring new drug molecules and functional materials. guidechem.com

Applications in Contemporary Organic and Materials Synthesis

Utility as a Precursor for Complex Heterocyclic Compounds

2-Bromo-5-chloro-4-methylpyrimidine serves as a highly functionalized and versatile precursor in the synthesis of a wide array of complex heterocyclic compounds. Its value stems from the differential reactivity of the halogen substituents at the C2 and C5 positions, and the presence of a methyl group at C4, which can also participate in or influence reactions. The pyrimidine (B1678525) core itself is a key structural motif in numerous biologically active molecules, including nucleic acids and many pharmaceuticals, making derivatives of this compound particularly significant in medicinal chemistry and drug discovery. Current time information in Bangalore, IN.guidechem.com

The bromine and chlorine atoms on the pyrimidine ring are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, research on analogous halopyrimidines demonstrates that the chlorine at the 2-position can be selectively displaced by nucleophiles such as amines, while the bromine at the 5-position is more amenable to metal-catalyzed cross-coupling reactions. This differential reactivity is crucial for the regioselective construction of more elaborate molecules.

Furthermore, this compound is a key starting material for the synthesis of fused heterocyclic systems. spiedigitallibrary.org For example, through sequential reactions, it is possible to build additional rings onto the pyrimidine core, leading to the formation of bicyclic and polycyclic systems such as purines, pteridines, and pyrimido[1,2-a]pyrimidines. tandfonline.comrsc.org These fused systems are prevalent in many biologically active natural products and synthetic drugs. A general strategy often involves an initial nucleophilic substitution followed by an intramolecular cyclization reaction.

The synthesis of various substituted pyrimidines often starts from a common, readily available pyrimidine core, which is then elaborated. nih.gov The title compound is an ideal candidate for such elaborations. For instance, the reaction of substituted 2-aminopyrimidines with other reagents can lead to the formation of fused ring systems. tandfonline.com The inherent π-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, making it a reactive substrate for building molecular complexity. wikipedia.orgscialert.net

Contribution to the Development of Novel Synthetic Methodologies

The unique electronic and steric properties of this compound and related substituted pyrimidines have contributed to the development and refinement of novel synthetic methodologies. A prime example is the extensive use of such compounds in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. wikipedia.org The presence of a bromine atom on the pyrimidine ring makes this compound an excellent substrate for these reactions. Researchers have developed and optimized conditions for the Suzuki coupling of bromopyrimidines with a wide range of aryl- and heteroarylboronic acids, enabling the synthesis of complex biaryl and heteroaryl-substituted pyrimidines. psu.edunih.gov These reactions are often characterized by high yields and tolerance for a variety of functional groups.

Beyond the Suzuki reaction, the reactivity of halopyrimidines has spurred the development of other important synthetic methods. For instance, new protocols for amination and other nucleophilic substitution reactions have been developed to selectively functionalize the pyrimidine core. wikipedia.org Additionally, innovative strategies such as deconstruction-reconstruction have emerged, where a pyrimidine ring is opened and then reclosed to form a different heterocyclic system, providing access to a diverse range of molecular scaffolds from a single precursor. nih.gov

The development of microwave-assisted organic synthesis has also found applications with pyrimidine derivatives. tandfonline.com Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of complex heterocyclic systems from pyrimidine precursors, offering a more efficient and environmentally friendly alternative to conventional heating methods. tandfonline.com The synthesis of fully substituted pyrimidines has also been achieved through domino reactions involving amidines and activated diynes, showcasing the continuous evolution of synthetic strategies targeting this important class of heterocycles. acs.org

Strategic Building Block for Chemical Libraries in Research Initiatives

In the realm of drug discovery and chemical biology, the generation of chemical libraries containing a diverse array of small molecules is paramount for identifying new bioactive compounds. nih.gov this compound is a strategic building block for the construction of such libraries due to its inherent structural features and versatile reactivity. guidechem.comnih.gov

The concept of "building block-centric" library design focuses on using a central scaffold that can be readily and systematically modified to generate a large number of analogues. nih.gov The differential reactivity of the two halogen atoms in this compound allows for a combinatorial approach to library synthesis. For example, one position can be functionalized through a nucleophilic substitution reaction with a set of amines, while the other position can be modified via a Suzuki coupling with a collection of boronic acids. This two-dimensional diversification strategy can rapidly generate a large and structurally diverse library of compounds from a single starting material.

The pyrimidine core itself is a "privileged scaffold," meaning it is a structural motif that is frequently found in known drugs and bioactive molecules. scialert.net By using a pyrimidine-based building block like this compound, researchers can generate libraries that are biased towards occupying biologically relevant chemical space, thereby increasing the probability of identifying hits in high-throughput screening campaigns. nih.gov Libraries of pyrimidine derivatives have been synthesized and screened for a wide range of biological activities, including antimicrobial and anticancer properties. acs.org

The synthesis of a series of related compounds to establish structure-activity relationships (SAR) is a fundamental aspect of medicinal chemistry. nih.gov The predictable and versatile reactivity of this compound makes it an ideal starting point for such studies, allowing for the systematic modification of the substituents on the pyrimidine ring to optimize biological activity and other pharmaceutically relevant properties. nih.gov

Potential in Advanced Materials Research (e.g., electronic and optical properties)

The unique electronic properties of the pyrimidine ring have led to the exploration of its derivatives in the field of advanced materials science, particularly in the development of organic electronics. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.orgnih.gov The pyrimidine core is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes pyrimidine-containing molecules excellent candidates for use as electron-transporting materials and hosts in organic light-emitting diodes (OLEDs). spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org

In OLEDs, materials with high electron affinity are required to facilitate the injection and transport of electrons. The electron-deficient nature of the pyrimidine ring, when incorporated into larger conjugated molecules, can impart these desirable properties. spiedigitallibrary.org Pyrimidine derivatives have been successfully used as host materials for phosphorescent emitters and as electron-transporting layers in OLED devices, contributing to improved efficiency and stability. spiedigitallibrary.orgspiedigitallibrary.org Furthermore, by functionalizing the pyrimidine core with electron-donating groups, "push-pull" type molecules can be created that exhibit intramolecular charge transfer (ICT). osf.io These ICT compounds can have interesting photophysical properties, including tunable fluorescence emission, making them suitable for use as emitters in OLEDs. osf.ionih.gov

Research has shown that the emission color and efficiency of pyrimidine-based emitters can be fine-tuned by altering the substituents on the pyrimidine ring. nih.gov This molecular engineering approach allows for the development of materials with specific optical properties for different applications. For example, pyrimidine derivatives have been developed as emitters for blue, green, and red OLEDs. nih.gov

Beyond OLEDs, pyrimidine derivatives have also shown potential in other areas of materials science. Their nonlinear optical (NLO) properties have been investigated, with some pyrimidine-based chromophores exhibiting significant second-order NLO responses. nih.gov Additionally, pyrimidine derivatives have been used as two-photon absorption chromophores, which have applications in areas such as 3D microfabrication and biological imaging. osf.io The ability to create highly conjugated systems based on the pyrimidine scaffold opens up possibilities for their use in organic solar cells and other optoelectronic devices. nih.gov The inherent thermal stability of many pyrimidine derivatives is another advantageous property for their application in electronic devices. nih.gov

| Application Area | Key Property of Pyrimidine Core | Example of Use |

| Organic Light-Emitting Diodes (OLEDs) | Electron-deficient nature | Electron-transporting materials, host materials, emitters |

| Nonlinear Optics (NLO) | "Push-pull" electronic structure | Second-order NLO chromophores |

| Two-Photon Absorption | Extended π-conjugation | 3D microfabrication, biological imaging |

| Organic Solar Cells | Tunable electronic properties | Potential as acceptor materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.